Technical Profile: 2'-Fluoro-5'-iodoacetophenone
Technical Profile: 2'-Fluoro-5'-iodoacetophenone
[1]
Part 1: Executive Summary & Identification
2'-Fluoro-5'-iodoacetophenone is a highly specialized halogenated aromatic building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals.[1] Its structure features an acetophenone core substituted with a fluorine atom at the ortho (2') position and an iodine atom at the meta (5') position relative to the acetyl group.[1]
This specific substitution pattern renders the molecule a "privileged scaffold" in medicinal chemistry.[1] The 5'-iodine serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the 2'-fluorine modulates metabolic stability, lipophilicity, and conformational preference.[1]
Critical Identification Data
| Parameter | Value |
| CAS Number | 1159512-66-9 |
| IUPAC Name | 1-(2-Fluoro-5-iodophenyl)ethanone |
| Molecular Formula | C₈H₆FIO |
| Molecular Weight | 264.04 g/mol |
| SMILES | CC(=O)C1=C(F)C=CC(I)=C1 |
| InChI Key | PAAFYGBEQFBNDA-UHFFFAOYSA-N |
⚠️ CAUTION: Isomer Confusion Do not confuse this compound with its regioisomer, 5'-Fluoro-2'-iodoacetophenone (CAS 914225-70-0) , which is a key intermediate for the ALK inhibitor Lorlatinib.[1] Ensure the CAS number matches your specific structural requirement (F at 2', I at 5').[1]
Part 2: Physicochemical Properties
The following data aggregates experimental and predicted values essential for process handling and isolation.
| Property | Value | Source/Note |
| Appearance | Off-white to pale yellow solid/oil | Depending on purity/crystallinity |
| Boiling Point | ~270 °C (Predicted) | High boiling point requires vacuum distillation |
| Melting Point | 46–48 °C | Low-melting solid; may exist as supercooled liquid |
| Density | 1.87 g/cm³ | High density due to iodine content |
| LogP | 2.4 | Moderate lipophilicity |
| Solubility | DCM, THF, Ethyl Acetate | Insoluble in water |
Part 3: Synthetic Methodologies
The synthesis of 2'-Fluoro-5'-iodoacetophenone relies on exploiting the cooperative directing effects of the substituents on the benzene ring.
Method A: Direct Regioselective Iodination (Scale-Up Route)
This method utilizes Electrophilic Aromatic Substitution (EAS).[1] The starting material, 2'-fluoroacetophenone, contains two directing groups:[2]
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Fluorine (2-position): An ortho/para director (activating).[1]
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Acetyl (1-position): A meta director (deactivating).
Both groups cooperatively direct the incoming electrophile (I⁺) to the 5-position (para to Fluorine, meta to Acetyl).[1]
Protocol:
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Reagents: 2'-Fluoroacetophenone (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Trifluoroacetic acid (TFA).[1]
-
Setup: Dissolve 2'-fluoroacetophenone in TFA (0.5 M concentration).
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Reaction: Add NIS portion-wise at 0°C to control the exotherm. Allow the mixture to warm to room temperature and stir for 4–6 hours.
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Quench: Pour into ice-water and neutralize with saturated NaHCO₃. Add Na₂S₂O₃ solution to quench unreacted iodine (indicated by color change from purple/brown to yellow).[1]
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Purification: Extract with Ethyl Acetate. The crude product is purified via silica gel chromatography (Hexanes/EtOAc 95:5).[1]
Expert Insight: The use of TFA is critical. It protonates the NIS, enhancing the electrophilicity of the iodine species (
equivalent), and may also hydrogen-bond with the acetyl oxygen, increasing the bulk of the acetyl group and discouraging ortho-substitution at the 6-position.
Method B: Weinreb Amide Coupling (High-Precision Route)
For applications requiring absolute regiocontrol without trace isomers, a modular approach starting from 2-fluoro-5-iodobenzoic acid is preferred.[1]
-
Activation: Convert 2-fluoro-5-iodobenzoic acid to its acid chloride (SOCl₂) or activate with EDC/HOBt.
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Amidation: React with N,O-dimethylhydroxylamine to form the Weinreb amide.
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Grignard Addition: Treat the Weinreb amide with Methylmagnesium bromide (MeMgBr) at -78°C in THF.
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Hydrolysis: Acidic workup releases the ketone.[1]
Part 4: Reaction Engineering & Reactivity Profile
The following diagram illustrates the electronic directing effects governing the synthesis and the downstream reactivity of the scaffold.
Caption: Synthesis via cooperative directing effects and divergent downstream applications.
Structural & Conformational Insights
Recent structural studies (NMR and X-ray) indicate that 2'-fluoroacetophenone derivatives predominantly adopt an s-trans conformation .[1] The carbonyl oxygen and the fluorine atom orient away from each other to minimize dipole-dipole repulsion.[1] This pre-organized conformation can be pivotal when the molecule is used as a ligand or in binding pockets, as it reduces the entropic penalty of binding.
Part 5: Applications in Drug Discovery[4][5]
Bioisosteric Replacement
The 2'-fluoro group acts as a bioisostere for hydrogen or a hydroxyl group but blocks metabolic oxidation at the ortho-position.[1] The C-F bond is highly stable and alters the pKa of nearby functional groups.
Late-Stage Diversification
The 5'-iodine atom is the "workhorse" of this scaffold.[1] It allows researchers to introduce complex heterocycles late in the synthetic sequence using mild cross-coupling conditions, preserving the sensitive ketone and fluorine functionalities.
Key Reactions:
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1]
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Heck Reaction: Vinylation for extending carbon chains.[1]
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Buchwald-Hartwig: Amination to introduce nitrogen-containing motifs.[1]
Part 6: Safety & Handling
Signal Word: WARNING
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Lachrymator Potential: Like many alpha-halo or aromatic ketones, this compound can be irritating to mucous membranes.[1] Handle only in a fume hood.
-
Storage: Light sensitive. The C-I bond can undergo homolytic cleavage upon prolonged exposure to UV light, liberating iodine and darkening the sample.[1] Store in amber vials under inert atmosphere (Ar/N₂) at 2–8°C.
References
-
PubChem. 1-(2-Fluoro-5-iodophenyl)ethanone (Compound). National Library of Medicine.[1] Available at: [Link][1]
- Tsuzuki, S. et al.Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives. Journal of Physical Chemistry A, 2021.
-
Jereb, M. et al. Iodination of aryl alkyl ketones. Synthesis, 2003.[1][3] (Methodology grounding for iodination).
Sources
- 1. 1-(5-Fluoro-2-iodophenyl)ethanone | C8H6FIO | CID 29934881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Direct α-Iodination of Aryl Alkyl Ketones by Elemental Iodine Activated by Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate) [organic-chemistry.org]
